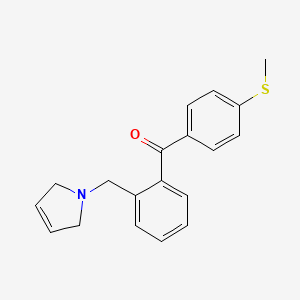
2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone is an organic compound that features a benzophenone core substituted with a pyrrolinomethyl group and a thiomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolinomethyl Group: This can be achieved by reacting a suitable pyrrole derivative with an aldehyde or ketone under acidic or basic conditions to form the pyrrolinomethyl moiety.
Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzophenone core.
Coupling Reactions: The final step involves coupling the pyrrolinomethyl and thiomethyl-substituted intermediates to form the target compound.
Industrial Production Methods
Industrial production of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The pyrrolinomethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.
Mécanisme D'action
The mechanism of action of 2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The pyrrolinomethyl group can interact with biological macromolecules, while the thiomethyl group can undergo redox reactions, influencing cellular processes. The benzophenone core may also play a role in its biological activity by interacting with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Pyrrolinomethyl)-2’-thiomethylbenzophenone
- 2-Methyl-4’-(3-pyrrolinomethyl) benzophenone
- 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone
Uniqueness
2-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone is unique due to the specific combination of the pyrrolinomethyl and thiomethyl groups on the benzophenone core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRRTPOTCQKCJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643925 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-04-7 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
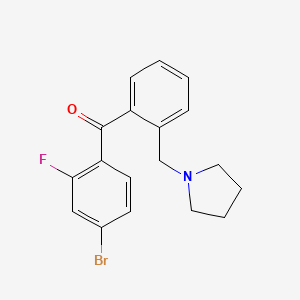
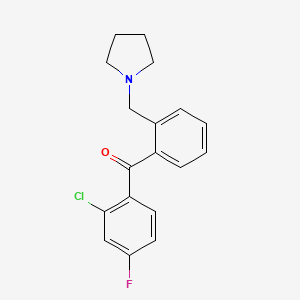
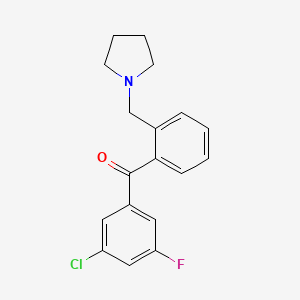

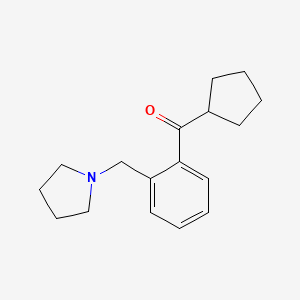
![Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1327304.png)
![Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1327305.png)
![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)
![Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1327307.png)
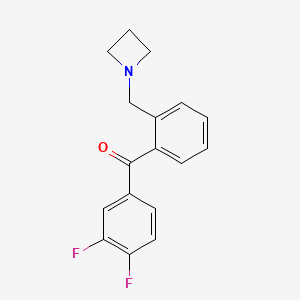
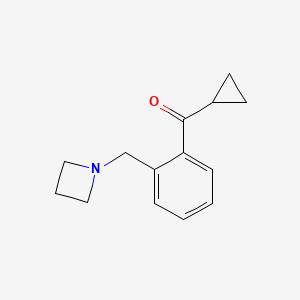
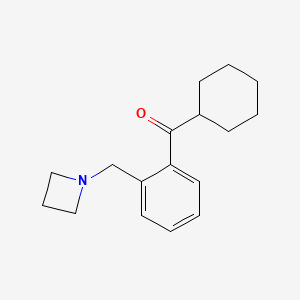
![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)
![Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327316.png)
